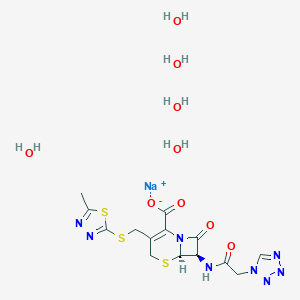

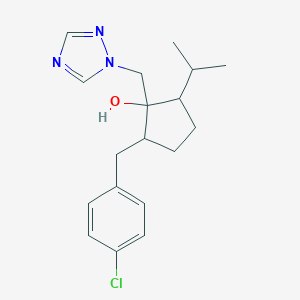

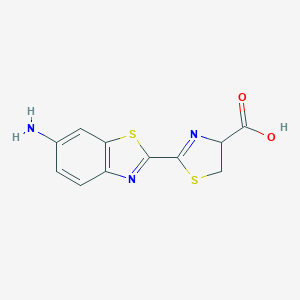

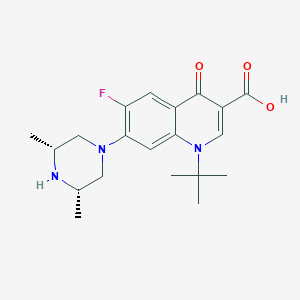

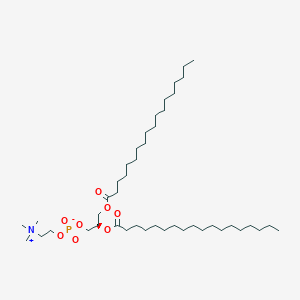

2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is related to a class of compounds combining a thiazole moiety with a carboxylic group. Such structures are significant due to their presence in many biologically active molecules and their potential in drug development, particularly because of their anti-inflammatory, antiviral, and antifungal activities (Fedotov & Hotsulia, 2023).

Synthesis Analysis

The synthesis of related thiazole and benzothiazole derivatives involves sequential reactions starting with the formation of intermediate compounds, followed by reactions with aldehydes, chloroacetic acid, or thiourea under specific conditions. For instance, the synthesis of related carboxylic acid derivatives often involves the reaction of aromatic aldehyde with dichloro acetic acid and thiourea (Al Dulaimy et al., 2017).

Molecular Structure Analysis

The molecular structures of synthesized compounds, including derivatives related to our compound of interest, are typically confirmed using techniques such as 1H NMR spectroscopy, IR spectroscopy, and elemental analysis. These methods help in determining the arrangement of atoms within the molecule and validating the completion of the synthesis process (Petkevich et al., 2021).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, including ring expansion, acetylation, and nucleophilic substitution, leading to the formation of new compounds with potential biological activities. For example, the reaction of 2-aminobenzothiazoles with alkynyl carboxylic acids leads to the synthesis of 1,4-benzothiazines (Qiu et al., 2015).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting points, and crystal structure, can significantly affect their biological activity and utility in pharmaceutical applications. The molecular structure, especially the planarity and the nature of substituents, influences these physical properties (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules and stability under different conditions, are crucial for the application of benzothiazole derivatives. The presence of functional groups like carboxylic acid, amino, and thiazole influences the compound's reactivity and its interaction with biological targets (Chavan & Pai, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting the preparation procedures and properties of these organic compounds. This work summarizes the complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The study identifies areas for potential future investigation, particularly in unknown analogues of the compounds , indicating a broad scope for research into their application in various fields including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Pharmacological Significance

Bhat and Belagali (2020) discuss the structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry. The review emphasizes the benzothiazole ring's presence in many natural and synthetic bioactive molecules, showcasing a variety of pharmacological activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, and anti-tumor activities. This study underscores the benzothiazole scaffold's role as a critical moiety in medicinal chemistry, suggesting its derivatives as potential candidates for therapeutic application across a spectrum of diseases (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Properties

Research by Raut et al. (2020) focuses on synthesizing benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. This study illuminates the process of creating benzofused thiazole derivatives and evaluating their potential as alternative antioxidant and anti-inflammatory agents. The findings suggest that compounds 3c, 3d, and 3e demonstrate significant anti-inflammatory activity, with all tested compounds showing potential antioxidant activity against reactive radical species. This points to the therapeutic potential of these derivatives in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Therapeutic Potential and Patent Insights

Kamal, Hussaini, and Mohammed (2015) review patents related to the development of benzothiazole-based chemotherapeutic agents, highlighting the significant anticancer, antimicrobial, and anti-inflammatory activities of benzothiazole derivatives. This review provides an overview of the patents filed, particularly focusing on their applications in cancer treatment, underscoring the increasing importance of the benzothiazole nucleus in drug discovery and its potential in developing new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).

properties

IUPAC Name |

2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSJKXOOBAVPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376319 |

Source

|

| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

CAS RN |

118969-27-0 |

Source

|

| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

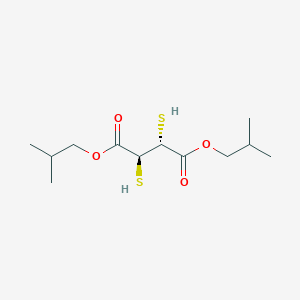

![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)